5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. It is characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine. The chemical formula for this compound is , and it has a molecular weight of approximately 231.48 g/mol. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be sourced from various chemical suppliers and databases, including Chemsrc and Smolecule, which provide detailed information about its properties and synthesis methods. It is classified as a halogenated benzimidazole, which is a subgroup within the broader category of heterocyclic compounds.
The synthesis of 5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole typically involves cyclization reactions of substituted o-phenylenediamines with carboxylic acids or their derivatives. Common synthetic routes include:
For large-scale production, continuous flow reactors and automated systems may be employed to optimize yield and purity, with careful control of reaction conditions to enhance efficiency .
The molecular structure of 5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole features a fused ring system characteristic of benzimidazoles, with the following structural details:
5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole participates in various chemical reactions due to its halogen substituents, which can engage in nucleophilic substitution reactions. The presence of multiple halogens enhances its reactivity compared to non-halogenated analogs.
The mechanism of action for 5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole primarily involves interactions with biological targets such as enzymes or receptors. Its unique structure allows it to bind selectively to specific sites, potentially inhibiting or modulating biological pathways.
Studies suggest that compounds within the benzimidazole class exhibit a range of pharmacological properties, including:
These activities are often attributed to their ability to interfere with cellular processes or target specific biomolecules .
The physical properties of 5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole include:
The chemical properties are influenced by the presence of halogens:
5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole has several applications in scientific research and medicinal chemistry:
Halogenation is a critical step for introducing bromo, chloro, and fluoro substituents at specific positions on the benzimidazole core. For 5-bromo-2-chloro-7-fluoro-1H-benzimidazole (CAS: 1388023-10-6), sequential halogenation is essential due to varying reactivity of halogen sites. Electrophilic bromination at the ortho-position relative to the benzimidazole nitrogen (C5) requires Lewis acid catalysts like FeBr₃ to achieve regioselectivity. Subsequent chlorination at C2 employs POCl₃, leveraging the nucleophilic displacement of the C2-hydrogen or pre-existing leaving groups [1]. Fluorination at C7 typically uses Balz-Schiemann or halogen-exchange reactions (Halex) with KF in polar aprotic solvents, capitalizing on the activation by ortho-nitro or -amino groups in precursor molecules [5]. Challenges include minimizing polyhalogenation and controlling the order of halogen introduction; bromination before ring closure reduces side reactions [1] [6].
Table 1: Comparative Halogenation Methods for Benzimidazole Derivatives
Target Position | Reagent | Conditions | Key Challenge |
---|---|---|---|
C5 (Bromination) | Br₂/FeBr₃ | 0°C, DCM, 2h | Competing dibromination |
C2 (Chlorination) | POCl₃ | Reflux, 110°C, 6h | Hydrolysis sensitivity |
C7 (Fluorination) | KF/DMF | 150°C, 24h | Low yield in fused systems |
N-Arylation of halogenated benzimidazoles like 5-bromo-2-chloro-7-fluoro-1H-benzimidazole enables access to N1-aryl derivatives for pharmaceuticals and materials science. Copper-catalyzed Chan-Lam coupling using aryl boronic acids under open-air conditions offers advantages over Pd-based methods, including cost and operational simplicity. Key studies show that Cu(OAc)₂ with bidentate ligands like TMEDA in protic solvents (MeOH/H₂O 8:1) achieves >90% N1-selectivity in 2 hours. TMEDA's chelating effect stabilizes the Cu(III) intermediate, suppressing competing C-arylation [2]. Conversely, monodentate ligands (Et₃N) or anhydrous conditions (Cu(OAc)₂, DCM) reduce yields to <40% due to incomplete transmetalation. For electron-deficient aryl boronic acids (e.g., 4-nitrophenylboronic acid), adding 4Å molecular sieves improves conversions by scavenging water [2] [8].
Table 2: Copper-Catalyzed N-Arylation Optimization Parameters
Base/Ligand | Solvent | Time (h) | Yield (%) | N1-Selectivity |
---|---|---|---|---|
TMEDA | MeOH/H₂O (8:1) | 2 | 92 | >95% |
Et₃N | DCM | 24 | 38 | 80% |
Pyridine | 1,4-Dioxane | 12 | 65 | 88% |
While traditional reflux methods for benzimidazole cyclization require 6–24 hours, microwave irradiation drastically reduces reaction times and improves purity. Cyclocondensation of 4-bromo-2,5-difluoro-1,2-diaminobenzene with orthoesters or cyanogen bromide under microwave conditions (150°C, 20 min) achieves near-quantitative yields of the trihalogenated scaffold, minimizing thermal decomposition [5]. For N-arylation, microwave-enhanced Chan-Lam coupling (80°C, 30 min) increases reaction rates 8-fold compared to conventional heating. Solvent choice is critical: DMSO absorbs microwaves efficiently, facilitating rapid Cu(II)/Cu(III) redox cycling. This method is particularly effective for sterically hindered boronic acids, reducing dimerization byproducts [2] [8].
Selective N1-functionalization of 2-aminobenzimidazoles (e.g., 5-bromo-2-amino-7-fluoro-1H-benzimidazole) necessitates amino-group protection to avoid competing coordination. Acetylation using acetic anhydride at 40°C blocks the C2-amino group, enabling exclusive N1-arylation via Chan-Lam coupling. Subsequent deprotection with NaOH/EtOH restores the amine without cleaving the N1-aryl bond [2]. Alternative protecting groups (Boc, Cbz) are less efficient due to steric hindrance during copper coordination. For substrates with multiple NH sites (e.g., unprotected benzimidazoles), in situ protection with trimethylsilyl chloride permits N1-arylation but requires rigorous anhydrous conditions [2] [7].
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0